molecular formula C19H23N7OS B2576012 1-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea CAS No. 1171991-94-8

1-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea

Cat. No.: B2576012
CAS No.: 1171991-94-8
M. Wt: 397.5
InChI Key: GWOZQGWDWMJFEF-UHFFFAOYSA-N
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Description

The compound 1-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea is a synthetic small molecule featuring a pyrimidine-pyrazole hybrid core linked to a urea moiety and a 3-(methylthio)phenyl group. The urea group enhances hydrogen-bonding capacity, which may improve target binding, while the methylthio (SMe) substituent likely influences lipophilicity and metabolic stability. However, specific pharmacological data for this compound remain unreported in publicly available literature.

Properties

IUPAC Name

1-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]-3-(3-methylsulfanylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7OS/c1-13-9-14(2)26(25-13)18-11-17(22-12-23-18)20-7-8-21-19(27)24-15-5-4-6-16(10-15)28-3/h4-6,9-12H,7-8H2,1-3H3,(H,20,22,23)(H2,21,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOZQGWDWMJFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NCCNC(=O)NC3=CC(=CC=C3)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure

The compound's structure can be broken down as follows:

  • Core Structure : Pyrazole ring fused with a pyrimidine moiety.
  • Functional Groups : Amino and methylthio groups that may contribute to its biological properties.

Biological Activity Overview

Recent studies have highlighted the biological activity of pyrazole derivatives, including the compound , focusing on their anticancer properties and mechanisms of action.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings:

Compound Cell Line IC50 (µM) Mechanism of Action
1MCF73.79Induction of apoptosis
2SF-26812.50Inhibition of cell proliferation
3NCI-H46042.30Cell cycle arrest
4Hep-23.25Apoptosis
5P81517.82Disruption of microtubule dynamics

These results demonstrate that the compound shows promising potential as an anticancer agent, particularly through mechanisms involving apoptosis and cell cycle regulation .

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives in cancer treatment:

  • Study on MCF7 Cells : A study reported that the compound induced significant apoptosis in MCF7 breast cancer cells, with an IC50 value of 3.79 µM, indicating strong cytotoxicity .
  • In Vivo Studies : Another investigation assessed the compound's effectiveness in vivo, where it demonstrated a reduction in tumor size in xenograft models, further supporting its potential as an anticancer therapeutic .
  • Mechanistic Insights : Research has shown that the compound inhibits key signaling pathways involved in tumor growth, particularly through the inhibition of Aurora kinases, which are crucial for cell division .

Additional Biological Activities

Beyond anticancer properties, pyrazole derivatives have been explored for their anti-inflammatory effects. For instance, compounds similar to the one discussed have shown promise in inhibiting inflammatory cytokines and modulating immune responses.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. Its structural components suggest activity against various diseases, particularly cancer and inflammatory conditions. Research indicates that compounds with similar structures often exhibit significant antiproliferative properties.

Case Study: Anticancer Activity
A study focusing on related urea derivatives demonstrated their efficacy against multiple cancer cell lines. The derivatives showed promising results in inhibiting cell growth, particularly in melanoma and renal cancer cells, indicating that the pyrazole and pyrimidine components may enhance biological activity through specific interactions with cellular targets .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. Urease inhibitors are particularly relevant due to their role in treating conditions like kidney stones and peptic ulcers. Compounds similar to 1-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea have been shown to effectively inhibit urease activity, providing a pathway for therapeutic development .

Case Study: Urease Inhibition
Research on thiourea derivatives highlights their role in inhibiting urease, with modifications leading to improved efficacy and reduced toxicity. These findings suggest that the urea structure in the compound may confer similar inhibitory properties .

Beyond anticancer and enzyme inhibition applications, the compound may exhibit other pharmacological activities, such as anti-inflammatory and antimicrobial effects. The presence of the pyrazole ring is often associated with diverse biological activities.

Case Study: Anti-inflammatory Properties
Studies have explored the anti-inflammatory effects of related compounds, suggesting that modifications to the pyrazole or pyrimidine rings can enhance anti-inflammatory activity. This opens avenues for developing new therapeutic agents targeting inflammatory diseases .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Condensation Reactions : Combining pyrazole and pyrimidine derivatives.
  • Nucleophilic Substitution : Introducing thioether linkages.
  • Acylation : Finalizing the structure through acylation under controlled conditions.

These methods can be optimized for industrial production to enhance yield and efficiency.

Comparison with Similar Compounds

Target Compound

  • Core Structure : Pyrimidine-pyrazole hybrid.
  • Key Substituents: Urea linkage (-NHCONH-). 3-(Methylthio)phenyl group. Ethylamino spacer between pyrimidine and urea.

Example 76 ()

  • Core Structure : Pyrazolo[3,4-d]pyrimidine.
  • Key Substituents: Morpholinomethyl-thiophene group (enhanced polarity). 3-Fluorophenyl and 5-fluoro substituents (increased metabolic stability).
  • Molecular Weight : 531.3 g/mol .

Example from (Unnamed Compound)

  • Core Structure : Pyrazolo[3,4-d]pyrimidine.
  • Key Substituents :
    • 2,4-Dimethylthiazole (electron-rich heterocycle).
    • Fluorophenyl group (electron-withdrawing effect).
  • Molecular Weight : 531.3 g/mol .

Physicochemical Properties

Property Target Compound Example 76 () Example from
Molecular Weight ~398 g/mol 531.3 g/mol 531.3 g/mol
Melting Point Not reported 252–255°C Not reported
Key Functional Groups Urea, SMe, pyrimidine Morpholine, fluorophenyl Thiazole, fluorophenyl
Calculated logP* ~3.1 (moderate lipophilicity) ~3.8 (higher lipophilicity) ~4.0 (highest lipophilicity)

*logP values estimated using fragment-based methods (e.g., Crippen’s method).

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